molecular formula C20H22N4O6 B11553104 2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide

2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11553104
M. Wt: 414.4 g/mol
InChI Key: YZSKUBRHZOCTDM-FYJGNVAPSA-N
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Description

2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound that features a combination of methoxyphenoxy, morpholinyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide has several research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O6/c1-28-18-4-2-3-5-19(18)30-14-20(25)22-21-13-15-12-16(24(26)27)6-7-17(15)23-8-10-29-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+

InChI Key

YZSKUBRHZOCTDM-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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